4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide
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Overview
Description
4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide undergoes various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of quinazoline-4-one derivatives
Reduction: Formation of 4-aminoquinazoline derivatives
Substitution: Formation of various substituted quinazoline derivatives
Scientific Research Applications
4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline: Lacks the N-(3-methylbutyl) and carboxamide groups.
4-hydroxy-2-quinolone: Similar structure but different functional groups and biological activities.
2,4-dibenzylaminoquinazoline: Exhibits cytostatic and apoptotic effects against cancer cells.
Uniqueness
4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-oxo-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)5-6-15-13(18)10-3-4-11-12(7-10)16-8-17-14(11)19/h3-4,7-9H,5-6H2,1-2H3,(H,15,18)(H,16,17,19) |
InChI Key |
ZQANQOCPSCPYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |
Origin of Product |
United States |
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